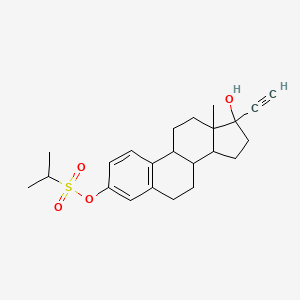
17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol is a synthetic estrogen derivative. It is structurally related to estradiol, a naturally occurring estrogen hormone. This compound is known for its potent estrogenic activity and is used in various scientific research applications.
Preparation Methods
The synthesis of 17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol involves several steps. The starting material is typically estradiol, which undergoes ethynylation at the 17-alpha position. This is followed by the introduction of an isopropylsulfonyl group at the 3-position. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of estrogenic activity and hormone receptor interactions.
Biology: Researchers use this compound to study the effects of estrogen on cellular processes and gene expression.
Medicine: It is investigated for its potential therapeutic applications in hormone replacement therapy and contraceptive formulations.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol involves binding to estrogen receptors (ERs) in target cells. This binding activates the receptor, leading to changes in gene expression and cellular function. The compound primarily targets the ER-alpha and ER-beta receptors, which are involved in various physiological processes, including reproductive health, bone density, and cardiovascular function.
Comparison with Similar Compounds
17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol is unique due to its specific structural modifications, which enhance its estrogenic activity. Similar compounds include:
17 alpha-Ethinyl estradiol: Another synthetic estrogen with potent activity, commonly used in oral contraceptives.
Estradiol: The natural form of estrogen, widely studied for its role in the endocrine system.
Ethinyl estradiol-3-sulfate: A sulfate ester of ethinyl estradiol, used in research for its distinct pharmacokinetic properties.
These compounds share similar estrogenic effects but differ in their pharmacokinetics, receptor binding affinities, and specific applications.
Properties
Molecular Formula |
C23H30O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) propane-2-sulfonate |
InChI |
InChI=1S/C23H30O4S/c1-5-23(24)13-11-21-20-8-6-16-14-17(27-28(25,26)15(2)3)7-9-18(16)19(20)10-12-22(21,23)4/h1,7,9,14-15,19-21,24H,6,8,10-13H2,2-4H3 |
InChI Key |
KPEUDULLQDHKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[2-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12305421.png)
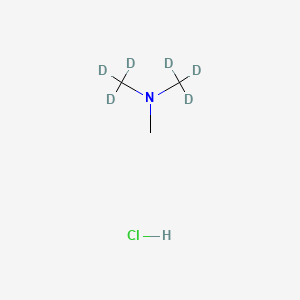


![1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[b]1,6-naphthyridine dihydrochloride](/img/structure/B12305462.png)

![rac-3-tert-butyl 1-methyl (1R,5S)-5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate, cis](/img/structure/B12305473.png)
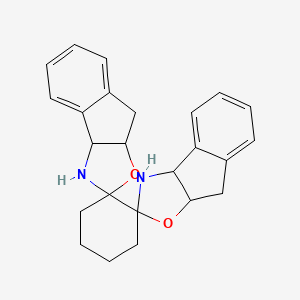
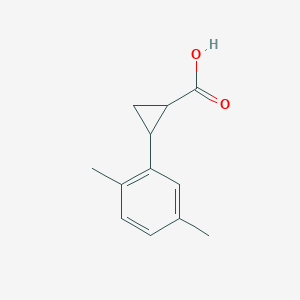
![3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12305500.png)
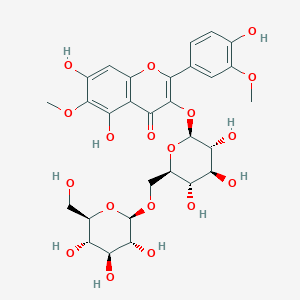
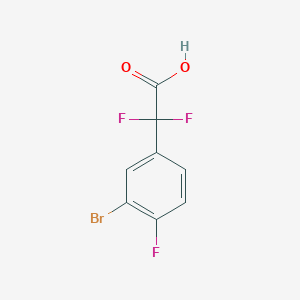

![rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis](/img/structure/B12305519.png)
